

Cellular Targets of 17(R)-Resolvin D4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17(R)-Resolvin D4

Cat. No.: B1258867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular targets of **17(R)-Resolvin D4** (17(R)-RvD4), a specialized pro-resolving mediator with potent anti-inflammatory and pro-resolution properties. While the precise receptor for 17(R)-RvD4 has yet to be definitively identified, this document summarizes the key findings related to its biological functions, explores potential candidate receptors based on the activity of structurally similar resolvins, and provides detailed experimental protocols for its further investigation.

Introduction to 17(R)-Resolvin D4

17(R)-Resolvin D4 is the 17(R)-epimer of Resolvin D4, belonging to the D-series resolvins, a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).^[1] Its biosynthesis is notably triggered by aspirin, which acetylates the cyclooxygenase-2 (COX-2) enzyme, leading to the formation of a 17(R)-hydroperoxy intermediate from DHA.^[2] This aspirin-triggered pathway underscores its potential as a key mediator in the therapeutic actions of aspirin.

Functionally, 17(R)-RvD4, like its 17(S) counterpart, exhibits potent pro-resolving activities. These include the regulation of neutrophil trafficking to sites of inflammation and the enhancement of phagocytosis and efferocytosis (the clearance of apoptotic cells) by macrophages and fibroblasts.^[2] For instance, Resolvin D4 has been shown to boost the phagocytic capabilities of human macrophages and dermal fibroblasts at concentrations as low

as 1 nM.[2] Despite its recognized biological importance, the specific cell surface receptors that mediate the effects of 17(R)-RvD4 remain an active area of investigation.

Candidate Cellular Targets

While a dedicated receptor for 17(R)-RvD4 has not been identified, studies on other D-series resolvins, particularly those with a 17(R) configuration, provide strong candidates for its cellular targets. The primary candidates are G protein-coupled receptors (GPCRs), which are known to mediate the actions of many SPMs.

- GPR32: This orphan receptor has been identified as a target for Resolvin D1 (RvD1) and its aspirin-triggered epimer, 17(R)-Resolvin D1 (AT-RvD1).[3] Given the structural similarity, GPR32 is a plausible candidate for mediating the actions of 17(R)-RvD4.
- ALX/FPR2: The formyl peptide receptor 2, also known as the lipoxin A4 receptor (ALX/FPR2), is another receptor for RvD1 and AT-RvD1.[4] Computational studies suggest that the 17(R) configuration of AT-RvD1 influences its interaction with key residues within this receptor.[5]
- GPR18: This receptor is the target for Resolvin D2 (RvD2). Notably, the 17(R) epimer, 17(R)-RvD2, is a potent agonist for GPR18, suggesting that this receptor may also recognize other 17(R)-configured D-series resolvins.[6]

Quantitative Data on Resolvin-Receptor Interactions

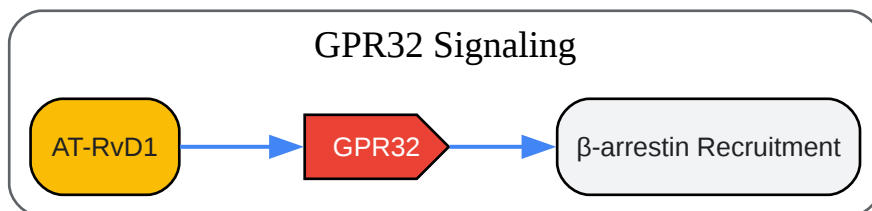
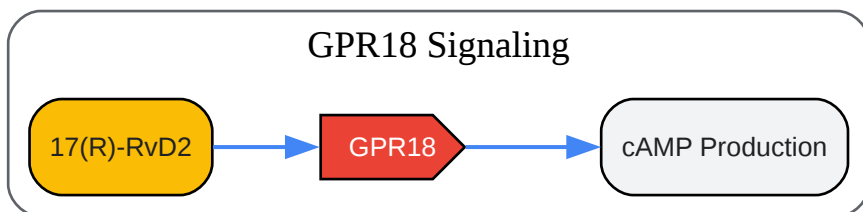
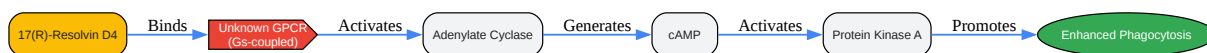
To date, there is no published quantitative binding data for the interaction of **17(R)-Resolvin D4** with a specific cellular receptor. However, data from related D-series resolvins can provide a valuable reference for future studies.

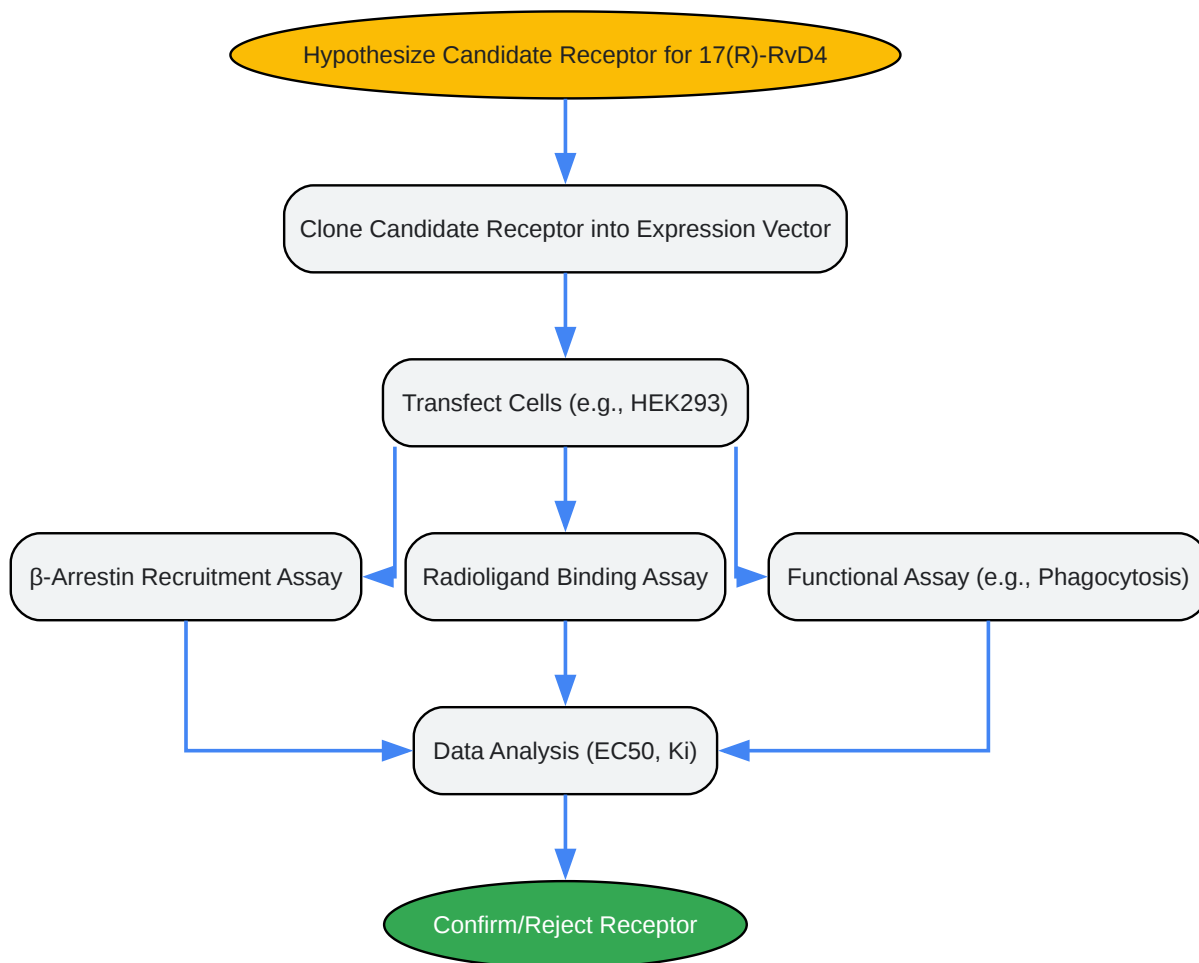
Ligand	Receptor	Assay Type	Value	Cell Type/System
17(R)-Resolvin D2	GPR18	Efferocytosis Assay	EC50 ~ 2.6 x 10 ⁻¹⁴ M	Human M2-like Macrophages
Resolvin D1	GPR32	β-arrestin Recruitment	EC50 ~ 8.8 x 10 ⁻¹² M	GPCR-overexpressing β-arrestin system
Resolvin D1	ALX/FPR2	β-arrestin Recruitment	EC50 ~ 1.2 x 10 ⁻¹⁰ M	GPCR-overexpressing β-arrestin system
Resolvin D4	Unknown	Phagocytosis Assay	Effective at 1 nM	Human Macrophages and Fibroblasts

Signaling Pathways

The signaling cascade initiated by 17(R)-RvD4 is thought to be mediated by a Gs-coupled GPCR. This is inferred from studies on RvD4 where its stimulation of macrophage phagocytosis was inhibited by cholera toxin (which targets Gs alpha subunits) but not by pertussis toxin (which targets Gi/o alpha subunits).^[7]

Below are diagrams illustrating the proposed signaling pathway for RvD4 and the known pathways for candidate receptors.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Resolvin D4 stereoassignment and its novel actions in host protection and bacterial clearance - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 3. pubs.acs.org [pubs.acs.org]
- 4. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Cellular Targets of 17(R)-Resolvin D4: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258867#cellular-targets-of-17-r-resolvin-d4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com